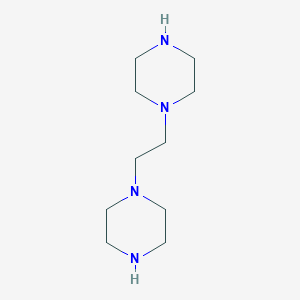

Piperazine, 1,1'-(1,2-ethanediyl)bis-

Description

BenchChem offers high-quality Piperazine, 1,1'-(1,2-ethanediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,1'-(1,2-ethanediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-piperazin-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHVNMPVLPEHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066499 | |

| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19479-83-5 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[piperazine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19479-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019479835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-ethylenedipiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Piperazine, 1,1'-(1,2-ethanediyl)bis-" chemical properties and structure

An In-depth Technical Guide to 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Abstract

This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[2.2.2]octane, a versatile tertiary amine widely recognized by its common names Triethylenediamine (TEDA) and DABCO. While the systematic name "Piperazine, 1,1'-(1,2-ethanediyl)bis-" is less frequently used, it accurately describes a related dimeric piperazine structure. This document will focus on the more common and commercially significant caged bicyclic compound, DABCO. We will delve into its unique structural features, physicochemical properties, synthesis, and multifaceted applications, particularly its pivotal role as a catalyst and reagent in organic synthesis and polymer chemistry. The narrative is grounded in established scientific principles, supported by authoritative references, and designed to equip researchers and drug development professionals with a thorough understanding of this important chemical entity.

Introduction and Nomenclature

1,4-Diazabicyclo[2.2.2]octane is a bicyclic organic compound that holds a prominent position in both industrial and academic chemistry.[1] Its compact, symmetrical, and sterically hindered structure underpins its unique reactivity as a non-nucleophilic base and a potent nucleophilic catalyst.[2][3] While its IUPAC name is 1,4-Diazabicyclo[2.2.2]octane, it is ubiquitously known in the scientific and industrial communities by the acronyms DABCO or TEDA (Triethylenediamine).[1] It is important to distinguish this caged structure from the linear dimer "Piperazine, 1,1'-(1,2-ethanediyl)bis-", which has a different chemical structure and properties.[4][5]

| Identifier | Value |

| IUPAC Name | 1,4-Diazabicyclo[2.2.2]octane |

| Common Names | Triethylenediamine (TEDA), DABCO |

| CAS Number | 280-57-9[1] |

| Molecular Formula | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol |

Chemical Structure and Bonding

The structure of DABCO is highly symmetrical and cage-like, which is the source of its remarkable properties. It is an organic heterobicyclic compound where a piperazine ring is bridged by an ethane-1,2-diyl group between the nitrogen atoms at positions 1 and 4.[6] This rigid structure locks the lone pairs of the nitrogen atoms in an exposed and sterically unhindered position, making them highly available for nucleophilic attack or protonation.[2][3]

A notable feature of DABCO's structure is that the methylene hydrogens on the three ethylene bridges are eclipsed. Consequently, the three fused diazacyclohexane rings adopt a boat conformation, a deviation from the more stable chair conformation typically seen in cyclohexane derivatives.

Caption: 3D representation of the caged structure of DABCO.

Physicochemical Properties

DABCO is a white to light yellow crystalline solid at room temperature.[7][8] It is hygroscopic, readily absorbing moisture from the air, and is known to sublime easily due to its relatively high melting point and low boiling point.[9] It is highly soluble in water and polar organic solvents like ethanol.[9]

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1] |

| Melting Point | 156-160 °C | [1] |

| Boiling Point | 174 °C | [1] |

| Solubility | Soluble in water, ethanol, aromatic hydrocarbons, and ketones. | [9] |

| pKa (conjugate acid) | 3.0, 8.8 | [1] |

| Flash Point | 62 °C | [1] |

Spectral Data: Comprehensive spectral data for DABCO, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry, are readily available in public databases for structural confirmation.[10][11][12][13]

Synthesis and Manufacturing

Industrially, DABCO is synthesized from various starting materials, with reactions often carried out in the gas phase over heterogeneous catalysts.[14] Common precursors include ethylenediamine (EDA), ethanolamine, diethanolamine, or piperazine.[14][15] Zeolites, particularly those of the pentasil type (like ZSM-5), are frequently employed as catalysts due to their shape-selective properties which favor the formation of the bicyclic structure.[14][16]

The synthesis typically involves passing the amine-containing feedstock, often diluted with water or ammonia, over a fixed-bed catalyst at elevated temperatures (300-450 °C).[14][17] The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield and selectivity towards TEDA.[14]

Generalized Synthesis Scheme:

Caption: Common precursors and conditions for DABCO synthesis.

Reactivity and Catalytic Activity

DABCO's utility in organic synthesis stems from its dual role as a potent nucleophile and a sterically hindered, non-nucleophilic base.[2][3] This versatility allows it to catalyze a vast array of organic transformations.[18][19]

As a Nucleophilic Catalyst

The unhindered nitrogen atoms make DABCO an excellent nucleophilic catalyst. A prime example is its use in the Baylis-Hillman reaction , which forms a C-C bond between an aldehyde and an activated alkene.[1][17] In this reaction, DABCO first adds to the activated alkene (Michael addition) to form a zwitterionic intermediate, which then attacks the aldehyde. Subsequent elimination of DABCO regenerates the catalyst and yields the final product.

Caption: Simplified catalytic cycle of the Baylis-Hillman reaction.

As a Base Catalyst

DABCO is widely used as a base catalyst in the production of polyurethanes.[7][8] It efficiently catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), leading to the formation of polyurethane foams.[7] Its high catalytic activity allows for rapid curing and improved product quality in a variety of applications, from flexible foams in mattresses to rigid insulation.[8]

As a Lewis Base and Ligand

As an unhindered amine, DABCO is a strong Lewis base and can act as a ligand in coordination chemistry.[1][17] It forms stable complexes with various transition metals and can serve as both a base and a ligand in metal-catalyzed reactions, such as palladium and copper-catalyzed coupling reactions.[20] It also forms crystalline adducts with molecules like hydrogen peroxide and sulfur dioxide.[1][17]

Applications in Research and Drug Development

The versatility of DABCO makes it an indispensable tool for researchers and drug development professionals.

-

Organic Synthesis: It is a low-cost, non-toxic, and environmentally friendly organocatalyst used in a multitude of reactions, including cycloadditions, coupling reactions, oxidations, and the synthesis of complex heterocyclic compounds.[2][3]

-

Polymer Chemistry: Beyond polyurethanes, DABCO is used as a catalyst for ethylene polymerization and ethylene oxide polymerization.[9]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate and catalyst in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals like pesticides and herbicides.[8]

-

Antioxidant Properties: DABCO and related amines are effective quenchers of singlet oxygen and act as antioxidants.[1][17] This property is utilized to improve the lifetime of fluorescent dyes, making it a valuable reagent in fluorescence microscopy.[1][17]

-

Reagent for Specific Transformations: The reagent Selectfluor, a powerful electrophilic fluorinating agent, is derived from the alkylation and subsequent fluorination of DABCO.[1]

Safety and Handling

While DABCO is considered relatively non-toxic, proper safety precautions are essential during its handling and storage.[18][19]

-

Hazards: DABCO is a flammable solid and can cause skin and serious eye irritation.[21] It is harmful if swallowed.[21] As a hygroscopic substance, it readily absorbs moisture and carbon dioxide from the air.[9][22]

-

Personal Protective Equipment (PPE): When handling DABCO, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[8][23] Work should be conducted in a well-ventilated area.[24]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers to protect from moisture and air.[8][25] Keep away from heat, sparks, and open flames.[25]

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes.[26][27] If inhaled, move to fresh air.[26] If swallowed, rinse mouth and seek medical attention.[21]

Conclusion

1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA) is a cornerstone of modern chemical synthesis and polymer production. Its unique, highly symmetric, and sterically accessible bicyclic amine structure confers remarkable properties as both a nucleophilic catalyst and a non-nucleophilic base. From its critical role in the multi-billion dollar polyurethane industry to its widespread use as a versatile and eco-friendly catalyst in the synthesis of fine chemicals and pharmaceuticals, DABCO's importance cannot be overstated. A thorough understanding of its structure, properties, and reactivity is crucial for any scientist or researcher aiming to leverage its capabilities in their work.

References

-

Chakraborty, N., & Mitra, A. K. (2023). The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry, 21, 6830-6880. Link

- ChemicalBook. (n.d.). Triethylenediamine synthesis.

- Ataman Kimya. (n.d.). TRIETHYLENEDIAMINE (TEDA) IN BDO.

- ChemicalBook. (2023). Triethylenediamine: Application, synthesis and bioactivity.

- National Center for Biotechnology Information. (n.d.). Dabco | C6H12N2. PubChem.

- Bita, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1, 54-60.

- Google Patents. (n.d.). CN1067246A - Novel synthesis process of triethylene diamine.

- ResearchGate. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Request PDF.

- European Journal of Chemistry. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis.

- ResearchGate. (2025). DABCO: An Efficient Ligand for Pd and Cu‐Catalyzed Coupling Reactions.

- Diamines and Chemicals Ltd. (n.d.). Triethylenediamine.

- Google Patents. (n.d.). US20030139598A1 - Process for the preparation of triethylenediamine (TEDA).

- Wikipedia. (n.d.). DABCO.

- Green View Technology and Development Co., Ltd. (2022). Triethylenediamine (TEDA).

- Sincere Chemicals. (n.d.). What Is Triethylenediamine (TEDA)? | CAS 280-57-9.

- National Center for Biotechnology Information. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis- | C10H22N4. PubChem.

- Bentham Science Publishers. (2024). 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date).

- Spectrum Chemical. (2009). Material Safety Data Sheet - Triethylenediamine.

- Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet - Triethylenediamine.

- Google Patents. (n.d.). Triethylenediamine synthesis with base-treated zeolites as catalysts - Patent 0831096.

- Guidechem. (n.d.). Triethylenediamine (cas 280-57-9) SDS/MSDS download.

- CAS Common Chemistry. (n.d.). 1,1'-(1,2-Ethanediyl)bis[piperazine].

- Santa Cruz Biotechnology. (n.d.). Piperazine - Material Safety Data Sheet.

- Taylor & Francis. (n.d.). Dabco – Knowledge and References.

- Wiley-VCH GmbH. (n.d.). Triethylenediamine. SpectraBase.

- ECHEMI. (n.d.). 1,1′-(1,2-Ethanediyl)bis[piperazine] Formula.

- U.S. Environmental Protection Agency. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis- - Substance Details. SRS.

- L33. (n.d.). TEDA - L33 Safety Data Sheet.

- ECHEMI. (n.d.). Dabco SDS, 280-57-9 Safety Data Sheets.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.

- Ataman Kimya. (n.d.). TRIETHYLENEDIAMINE (TEDA) IN DPG.

- CAMEO Chemicals - NOAA. (n.d.). PIPERAZINE.

- ChemicalBook. (n.d.). Triethylenediamine(280-57-9) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Triethylenediamine. NIST WebBook.

- ACS Publications. (n.d.). Three-Dimensional Silver-dabco Coordination Polymers with Zeolitic or Three-Connected Topology. Crystal Growth & Design.

- Selleck Chemicals. (n.d.). Triethylenediamine.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine.

- Bentham Science. (n.d.). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review.

- Merck Index. (n.d.). Piperazine.

- National Institute of Standards and Technology. (n.d.). Triethylenediamine - IR Spectrum. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Triethylenediamine - Mass Spectrum. NIST WebBook.

Sources

- 1. DABCO - Wikipedia [en.wikipedia.org]

- 2. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine, 1,1'-(1,2-ethanediyl)bis- | C10H22N4 | CID 88087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dacl.co.in [dacl.co.in]

- 8. hnsincere.com [hnsincere.com]

- 9. Triethylenediamine (TEDA) - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Triethylenediamine(280-57-9) 1H NMR spectrum [chemicalbook.com]

- 12. Triethylenediamine [webbook.nist.gov]

- 13. Triethylenediamine [webbook.nist.gov]

- 14. US20030139598A1 - Process for the preparation of triethylenediamine (TEDA) - Google Patents [patents.google.com]

- 15. Triethylenediamine synthesis - chemicalbook [chemicalbook.com]

- 16. Triethylenediamine synthesis with base-treated zeolites as catalysts - Patent 0831096 [data.epo.org]

- 17. Triethylenediamine: Application, synthesis and bioactivity_Chemicalbook [chemicalbook.com]

- 18. eurjchem.com [eurjchem.com]

- 19. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]

- 20. researchgate.net [researchgate.net]

- 21. junsei.co.jp [junsei.co.jp]

- 22. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. Page loading... [guidechem.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 26. spectrumchemical.com [spectrumchemical.com]

- 27. mpfs.io [mpfs.io]

1,2-Di(1-piperazinyl)ethane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Di(1-piperazinyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Di(1-piperazinyl)ethane, also known as 1,1'-(1,2-ethanediyl)bis-piperazine, is a key bifunctional building block in medicinal chemistry and materials science.[1] Its structure, featuring two piperazine rings linked by an ethylene bridge, offers two pairs of secondary and tertiary amine functionalities, making it a versatile scaffold for constructing complex molecules and coordination polymers. The piperazine moiety is a common pharmacophore found in numerous approved drugs, where it often enhances pharmacokinetic properties such as aqueous solubility and bioavailability.[2][3] This guide provides a comprehensive overview of a robust synthetic method for 1,2-di(1-piperazinyl)ethane, details the underlying chemical principles, and outlines a suite of analytical techniques for its thorough characterization.

Synthesis of 1,2-Di(1-piperazinyl)ethane

The most direct and widely employed method for synthesizing 1,2-di(1-piperazinyl)ethane is through the double N-alkylation of piperazine with a 1,2-dihaloethane, such as 1,2-dichloroethane. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Principle and Mechanism

The synthesis hinges on the nucleophilicity of the secondary amine groups in piperazine. The reaction proceeds in two sequential SN2 steps:

-

First Alkylation: A nitrogen atom from a piperazine molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane. This displaces a chloride ion and forms the intermediate, 1-(2-chloroethyl)piperazine.

-

Second Alkylation: A second piperazine molecule then attacks the remaining chloroethyl group of the intermediate, displacing the second chloride ion to form the final product, 1,2-di(1-piperazinyl)ethane.

Throughout this process, a base, such as potassium or sodium carbonate, is essential. It neutralizes the hydrochloric acid (HCl) generated in each step.[4] Without a base, the generated acid would protonate the basic nitrogen atoms of piperazine, forming ammonium salts and rendering them non-nucleophilic, thereby halting the reaction.

Causality Behind Experimental Choices

-

Choice of Reagents:

-

Piperazine: An excess of piperazine is used relative to 1,2-dichloroethane. This high concentration of the nucleophile favors the reaction of both ends of the electrophile (1,2-dichloroethane) with separate piperazine molecules, maximizing the yield of the desired product and minimizing the formation of unwanted polymers or intramolecular cyclization products.

-

1,2-Dichloroethane: It serves as an inexpensive and effective two-carbon electrophilic linker. 1,2-dibromoethane can also be used and is more reactive, potentially allowing for milder reaction conditions, but is generally more expensive.

-

Base (Potassium Carbonate): K₂CO₃ is a moderately strong, inexpensive, and easily removable base. It is effective at scavenging the HCl produced without being so strong as to cause significant side reactions.[4]

-

-

Choice of Solvent and Temperature:

-

Ethanol/Acetonitrile: These polar aprotic or protic solvents are suitable for dissolving the reactants and facilitating the SN2 mechanism.[4][5]

-

Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy to overcome the energy barrier for C-N bond formation, ensuring a reasonable reaction rate.[5]

-

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of 1,2-di(1-piperazinyl)ethane.

Detailed Experimental Protocol

Materials:

-

Piperazine (anhydrous)

-

1,2-Dichloroethane

-

Potassium Carbonate (anhydrous, powdered)

-

Ethanol (200 proof)

-

Dichloromethane (for extraction/chromatography)

-

Magnesium Sulfate or Sodium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend piperazine (4.0 equivalents) and powdered potassium carbonate (3.0 equivalents) in ethanol.

-

Addition of Electrophile: Heat the stirring suspension to approximately 60°C. Slowly add 1,2-dichloroethane (1.0 equivalent) dropwise to the mixture over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts (KCl and excess K₂CO₃) and wash the filter cake with a small amount of ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel using a gradient of dichloromethane/methanol with triethylamine to afford pure 1,2-di(1-piperazinyl)ethane.

Characterization of 1,2-Di(1-piperazinyl)ethane

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic methods provides a self-validating system for analysis.[6]

Spectroscopic Analysis Workflow

Caption: A multi-technique approach for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Expected Signals:

-

A singlet for the four protons of the central ethylene bridge (-N-CH₂-CH₂-N-).

-

A multiplet or broad singlet for the sixteen protons of the two piperazine rings (-CH₂-N-CH₂-).

-

A broad singlet for the two N-H protons of the secondary amines. The position of this peak can vary and it may be exchangeable with D₂O.

-

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

-

Expected Signals:

-

A signal for the two equivalent carbons of the ethylene bridge.

-

Signals for the carbons of the piperazine rings. Due to the symmetry, two distinct signals are expected.

-

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, which provides strong evidence for its identity.[7]

-

Expected Data: The analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[8]

-

Expected Absorptions:

-

N-H Stretch: A moderate absorption band in the region of 3250-3400 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Strong absorption bands in the 2800-3000 cm⁻¹ region, corresponding to aliphatic C-H bonds.

-

C-N Stretch: Absorption bands in the 1020-1250 cm⁻¹ range.

-

Summary of Characterization Data

| Property / Technique | Expected Result | Reference |

| Molecular Formula | C₁₀H₂₂N₄ | [1][7] |

| Molecular Weight | 198.31 g/mol | [1][7] |

| ¹H NMR | Signals for piperazine ring protons, ethylene bridge protons, and N-H protons. | [6][8] |

| ¹³C NMR | Signals corresponding to the carbons of the piperazine rings and the ethylene bridge. | [6][8] |

| Mass Spectrometry (MS) | Molecular ion peak (e.g., [M+H]⁺ at m/z 199.19) consistent with the molecular formula. | [7] |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~2940 & ~2850 (C-H stretch), ~1140 (C-N stretch). | [8][9] |

Conclusion

The synthesis of 1,2-di(1-piperazinyl)ethane via direct alkylation of piperazine with 1,2-dichloroethane is a reliable and scalable method. Careful control over stoichiometry and reaction conditions is paramount to achieving a high yield and purity. The structural identity of the synthesized product must be rigorously confirmed through a combination of NMR, MS, and IR spectroscopy. This well-characterized molecule serves as a valuable platform for further chemical modification in the development of novel therapeutics and advanced materials.

References

- Benchchem. (n.d.). 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6.

- SpectraBase. (n.d.). 1,2-Di-(piperazin-1-yl)-ethane - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc.

- Benchchem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.

-

Al-Hourani, B., Al-Zoubi, M., Al-Masri, M., & Al-Awaida, W. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-16. Available at: [Link]

- ECHEMI. (n.d.). Piperazine and chloride reaction.

- CymitQuimica. (n.d.). bis(piperidin-1-yl)ethane-1,2-dithione.

- Benchchem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.

- Google Patents. (n.d.). US9169222B2 - Process for making alkoxylated piperazine compounds.

-

Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

-

Slaninova, J., Hradilek, M., & Hlavacek, J. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2948. Available at: [Link]

-

ResearchGate. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

- National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.

- PrepChem.com. (n.d.). Synthesis of 1-(2-pyrimidinyl)piperazine.

- SpectraBase. (n.d.). N1-(2-(piperazin-1-yl)ethyl)ethane-1,2-diamine - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc.

- Benchchem. (2025). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.

-

Pradeep, K. M., et al. (2012). Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate. Available at: [Link]

-

Ferla, S., D'Amore, C., & Montanari, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available at: [Link]

-

Wang, Z., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(15), 5005. Available at: [Link]

- National Institutes of Health. (n.d.). Redetermination of 2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethanesulfonate at 100 K.

- Sciencemadness.org. (2021). 1,2 dichloroethane synthesis.

- Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- Benchchem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- National Institutes of Health. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.

-

PubChem. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Piperazine, 1,1'-(1,2-ethanediyl)bis- | C10H22N4 | CID 88087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1'-(1,2-Ethanediyl)bis[piperazine]

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-(1,2-Ethanediyl)bis[piperazine], a bifunctional piperazine derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural feature, possessing two piperazine rings linked by an ethylene bridge, imparts a combination of rigidity and flexibility, as well as multiple sites for chemical modification. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its behavior and potential applications. Understanding these fundamental characteristics is paramount for its effective utilization in drug design, as a ligand in coordination chemistry, or as a building block in polymer synthesis.

Molecular Structure and Identification

1,1'-(1,2-Ethanediyl)bis[piperazine] consists of two piperazine rings connected at their 1 and 1' nitrogen atoms by a 1,2-ethanediyl (ethylene) linker. The piperazine rings typically adopt a chair conformation to minimize steric strain.

Caption: 2D representation of 1,1'-(1,2-Ethanediyl)bis[piperazine].

Key Identifiers:

| Identifier | Value |

| CAS Number | 19479-83-5[1] |

| Molecular Formula | C10H22N4[1] |

| IUPAC Name | 1,1'-(Ethane-1,2-diyl)dipiperazine[1] |

| Synonyms | 1,2-Di(1-piperazinyl)ethane, N,N'-Bis(piperazino)ethane |

Physical Properties

The physical properties of 1,1'-(1,2-Ethanediyl)bis[piperazine] are summarized in the table below. These properties are crucial for determining its handling, storage, and formulation characteristics.

| Property | Value | Source |

| Molecular Weight | 198.31 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from piperazine |

| Melting Point | 97-98 °C | [2] |

| Boiling Point | 208.5 °C | [2] |

| Density | 0.9691 g/cm³ at 25 °C | [2] |

| Solubility | While specific quantitative data for 1,1'-(1,2-Ethanediyl)bis[piperazine] is not readily available, its solubility can be inferred from the parent molecule, piperazine. Piperazine is highly soluble in water and alcohols, and sparingly soluble in non-polar organic solvents like ether. The presence of the ethylene bridge in the title compound is expected to slightly increase its lipophilicity compared to piperazine, but it should retain good solubility in polar protic solvents due to the four nitrogen atoms capable of hydrogen bonding. | Inferred from piperazine |

Chemical Properties

Basicity and pKa

The chemical behavior of 1,1'-(1,2-Ethanediyl)bis[piperazine] is dominated by the basicity of its four nitrogen atoms. Each piperazine ring contains two nitrogen atoms: a tertiary amine involved in the ethylene bridge and a secondary amine. The pKa values of a molecule are a measure of the acidity of its conjugate acid. For a basic compound like this, the pKa values indicate the pH at which the compound will be protonated.

While the experimental pKa values for 1,1'-(1,2-Ethanediyl)bis[piperazine] are not available in the cited literature, we can estimate them based on the known pKa values of piperazine. Piperazine has two pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73 at 25 °C.[3] These correspond to the two protonation steps of the diamine.

For 1,1'-(1,2-Ethanediyl)bis[piperazine], there are four nitrogen atoms that can be protonated. The basicity of the tertiary nitrogens will be slightly different from the secondary nitrogens. Generally, N-alkylation of piperazines can slightly increase the pKa of the remaining secondary amine due to the electron-donating effect of the alkyl group. Therefore, it is expected that 1,1'-(1,2-Ethanediyl)bis[piperazine] will have four pKa values, with the first two likely being slightly higher than those of piperazine.

Caption: Stepwise protonation of 1,1'-(1,2-Ethanediyl)bis[piperazine].

Reactivity

The reactivity of 1,1'-(1,2-Ethanediyl)bis[piperazine] is centered around its nucleophilic nitrogen atoms. The secondary amines of the piperazine rings are particularly reactive and can undergo a variety of chemical transformations, making this compound a versatile building block.

-

N-Alkylation and N-Arylation: The secondary amines can be readily alkylated or arylated to introduce various substituents. This allows for the synthesis of a wide range of derivatives with tailored properties. Controlling the stoichiometry of the alkylating or arylating agent is crucial to achieve mono- or di-substitution on each piperazine ring.

-

Acylation: Reaction with acyl chlorides or anhydrides will form amides. This is a common strategy to modify the electronic and steric properties of the molecule.

-

Michael Addition: The secondary amines can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.

-

Coordination Chemistry: The nitrogen atoms can act as ligands, coordinating to metal ions to form a variety of metal complexes. The bis-piperazine structure allows it to act as a tetradentate ligand, potentially forming stable chelate complexes.

Stability

Piperazine and its N-alkylated derivatives are generally stable compounds under normal conditions. However, they can be susceptible to degradation under certain conditions:

-

Oxidation: Like most amines, they can be oxidized, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

-

Thermal Decomposition: At elevated temperatures, decomposition can occur. The specific decomposition temperature for 1,1'-(1,2-Ethanediyl)bis[piperazine] is not reported, but it is expected to be relatively high.

Spectral Data

Spectroscopic data is essential for the identification and characterization of 1,1'-(1,2-Ethanediyl)bis[piperazine].

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the protons on the piperazine rings and the ethylene bridge. The chemical shifts and coupling patterns will be characteristic of the chair conformation of the piperazine rings. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperazine rings and the ethylene linker. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (198.31 g/mol ), as well as characteristic fragmentation patterns.[4] |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amines), C-H stretching, and C-N stretching vibrations. |

Experimental Protocols

Representative Synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine]

A common method for the synthesis of N,N'-disubstituted piperazines is the reaction of piperazine with a suitable difunctional electrophile. In the case of 1,1'-(1,2-Ethanediyl)bis[piperazine], this can be achieved by reacting piperazine with 1,2-dichloroethane or a similar 1,2-dihaloethane.

Reaction Scheme:

Caption: Synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine].

Step-by-Step Methodology (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of piperazine in a suitable solvent such as ethanol or isopropanol. The use of an excess of piperazine is crucial to minimize the formation of polymeric byproducts and to act as a base to neutralize the hydrochloric acid formed during the reaction.

-

Addition of Dichloroethane: Slowly add 1,2-dichloroethane to the stirred piperazine solution. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The piperazine dihydrochloride salt will precipitate out. Filter the solid and wash it with a small amount of cold solvent.

-

Isolation of the Product: The filtrate contains the desired product. The solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 12) with a strong base like sodium hydroxide to deprotonate any remaining piperazinium salts.

-

Extraction and Purification: The aqueous solution is then extracted with a suitable organic solvent such as dichloromethane or chloroform. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Determination of pKa by Potentiometric Titration

The pKa values of 1,1'-(1,2-Ethanediyl)bis[piperazine] can be determined experimentally using potentiometric titration.[3][5]

Methodology:

-

Sample Preparation: Prepare a standard solution of 1,1'-(1,2-Ethanediyl)bis[piperazine] of known concentration in deionized water.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence points can be determined from the inflection points of the titration curve. The pKa values can be determined from the pH at the half-equivalence points. Since there are four basic nitrogens, multiple equivalence points and corresponding pKa values are expected.

Conclusion

1,1'-(1,2-Ethanediyl)bis[piperazine] is a versatile molecule with a rich chemistry centered around its basic nitrogen atoms. Its physical properties make it a crystalline solid with good solubility in polar solvents. The ability to functionalize the secondary amine groups provides a powerful tool for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important compound, enabling further exploration of its properties and applications.

References

-

PubChem. Piperazine, 1,1'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. [Link]

- Perveen, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1066-1074.

- Khalili, F., Henni, A., & East, A. L. (2009). pKa values of some piperazines at (298, 303, 313, and 323) K.

- Can, M., Sari, H., & Macit, M. (2003). Potentiometric Study of the New Synthesized 1-Benzyl-4-piperazineglyoxime and 1-Methyl-4-piperazineglyoxime and Their Complexes with Some Transition Metal Ions. Acta Chimica Slovenica, 50(1), 1-14.

- The Royal Society of Chemistry. (2023). Supporting Information for... Organic & Biomolecular Chemistry.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.

- Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 57-64.

- Malik, M. A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.

- Sergeev, D. V., et al. (2021). Methods for the catalytic synthesis of piperazine. Russian Journal of General Chemistry, 91(12), 2535-2545.

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- Moss, P. J., & Scovell, E. G. (1972). U.S. Patent No. 3,682,919. Washington, DC: U.S.

- MDPI. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(2), M1131.

-

U.S. Environmental Protection Agency. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. Substance Registry Services. [Link]

- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 329-342.

- Khalili, F., Henni, A., & East, A. L. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Nemecková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.

Sources

Spectroscopic Characterization of 1,1'-(1,2-ethanediyl)bis[piperazine] (CAS 19479-83-5): A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for the compound with CAS number 19479-83-5, identified as 1,1'-(1,2-ethanediyl)bis[piperazine]. This diamine is of interest to researchers in various fields, including medicinal chemistry and materials science, due to the prevalence of the piperazine motif in pharmacologically active compounds and its utility as a bidentate ligand in coordination chemistry. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predictive models and comparative data from structurally similar compounds to provide a comprehensive and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Nomenclature:

-

CAS Number: 19479-83-5

-

Systematic Name: 1,1'-(1,2-ethanediyl)bis[piperazine]

-

Common Synonyms: 1,2-Di(piperazin-1-yl)ethane

-

Molecular Formula: C₁₀H₂₂N₄

-

Molecular Weight: 198.31 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,1'-(1,2-ethanediyl)bis[piperazine], both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol (Predicted)

A standard approach for acquiring NMR spectra for this compound would involve the following:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,1'-(1,2-ethanediyl)bis[piperazine] in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data (Predicted)

The symmetry of the molecule simplifies its predicted ¹H NMR spectrum. There are three chemically distinct sets of protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,1'-(1,2-ethanediyl)bis[piperazine]

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (a) | 1.5 - 2.5 | Broad Singlet | 2H |

| Piperazine CH₂ (b) | 2.8 - 3.0 | Triplet | 8H |

| Piperazine CH₂ (c) | 2.4 - 2.6 | Triplet | 8H |

| Ethane Bridge CH₂ (d) | 2.5 - 2.7 | Singlet | 4H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

N-H Protons (a): The protons on the secondary amine groups are expected to appear as a broad singlet. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Piperazine CH₂ Protons (b and c): The piperazine rings contain two sets of methylene protons. Those adjacent to the secondary amine (c) will be slightly more shielded (upfield) compared to those adjacent to the tertiary amine (b). They are expected to appear as triplets due to coupling with the adjacent CH₂ group within the ring.

-

Ethane Bridge CH₂ Protons (d): The four protons of the ethylene bridge are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to couple with.

The logical relationship for the chemical shifts is based on the electron-withdrawing effect of the nitrogen atoms. The protons on the carbons directly attached to the nitrogens will be deshielded and appear at a lower field.

Caption: Predicted mass spectrometry fragmentation pathways for 1,1'-(1,2-ethanediyl)bis[piperazine].

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic features of 1,1'-(1,2-ethanediyl)bis[piperazine] (CAS 19479-83-5). The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their interpretations, offer a robust framework for the identification and characterization of this compound. The symmetry of the molecule is a dominant factor in simplifying its NMR spectra. The characteristic IR absorptions of the secondary amine and aliphatic C-H and C-N bonds, as well as the predictable fragmentation patterns in mass spectrometry, further aid in its structural confirmation. Researchers working with this compound can use this guide as a valuable reference for interpreting their own experimental data.

References

- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL not available)

-

General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. ACS Publications, 2020. ([Link])

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. NIH, 2022. ([Link])

-

IR Spectrum Frequency Table. Scribd. ([Link])

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. ([Link])

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. ([Link])

-

1,4-Dimethylpiperazine. PubChem. ([Link])

- IR: amines. (URL not available)

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. ([Link])

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts, 2025. ([Link])

-

1-Alkyl-1-methylpiperazine-1,4-diium Salts. IS MUNI. ([Link])

-

1,4-Diethylpiperazine. PubChem. ([Link])

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. ([Link])

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. ([Link])

- Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. (URL not available)

-

N-Ethylpiperazine. NIST WebBook. ([Link])

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. ([Link])

- IR handout.pdf. (URL not available)

- IR Absorption Table. (URL not available)

-

Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed. ([Link])

-

N-Ethylpiperazine. Cheméo. ([Link])

-

Piperazine, 1-methyl-. NIST WebBook. ([Link])

-

N-Ethylpiperazine. Anhui Changhua Chemicals Co., Ltd. ([Link])

-

1-Ethylpiperazine. PubChem. ([Link])

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv, 2023. ([Link])

-

Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate. ([Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. ([Link])

-

Mass Spectral Fragmentation Pathways. YouTube, 2016. ([Link])

Introduction: Unveiling a Symmetrical Dimer with Broad Potential

An In-depth Technical Guide to 1,1'-(Ethane-1,2-diyl)dipiperazine for Advanced Research

In the vast landscape of heterocyclic chemistry, piperazine stands as a cornerstone pharmacophore and a uniquely versatile building block.[1] Its simple, six-membered ring containing two nitrogen atoms at the 1 and 4 positions imparts a combination of basicity, conformational rigidity, and opportunities for derivatization that have been exploited in countless applications, most notably in drug development. This guide focuses on a specific, symmetrical derivative: Piperazine, 1,1'-(1,2-ethanediyl)bis- , a molecule that essentially fuses two piperazine rings via an ethane linker.

This structural duplication creates a molecule with four nitrogen atoms, presenting a unique platform for researchers. It functions as a multidentate ligand, a potent base, and, most importantly, a bifunctional linker or scaffold. For scientists in drug development, materials science, and catalysis, understanding the nuances of this compound—from its precise nomenclature to its reactivity and handling—is key to unlocking its full potential. This document serves as a technical primer, synthesizing core data with practical insights for its application in a laboratory setting.

Section 1: Chemical Identity and Nomenclature

Precise identification is the foundation of reproducible science. The subject of this guide is most commonly indexed by its CAS Registry Number, 19479-83-5 .[2][3][4] However, it is known by a variety of systematic and common names, which can be a source of confusion.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2-piperazin-1-ylethyl)piperazine .[2] This name designates one piperazine ring as the parent and the other as a substituent attached via an ethyl group. An equally valid and often-used systematic name is 1,1'-(Ethane-1,2-diyl)dipiperazine , which treats both piperazine rings equivalently, linked by an ethane-1,2-diyl bridge.[3]

A comprehensive list of its identifiers and most common synonyms is provided below for cross-referencing purposes.

| Identifier Type | Value | Source |

| IUPAC Name | 1-(2-piperazin-1-ylethyl)piperazine | PubChem[2] |

| Systematic Name | 1,1'-(Ethane-1,2-diyl)dipiperazine | US EPA[3] |

| CAS Number | 19479-83-5 | PubChem[2] |

| Molecular Formula | C₁₀H₂₂N₄ | ChemScene[4] |

| Synonym | 1,1'-(1,2-Ethanediyl)bispiperazine | PubChem[2] |

| Synonym | 1,2-Di(piperazin-1-yl)ethane | ChemScene[4] |

| Synonym | 1,1'-Ethylenedipiperazine | PubChem[2] |

Chemical Structure Diagram

To visually represent the molecule's connectivity and symmetrical nature, the following structural diagram is provided.

Structure of 1,1'-(Ethane-1,2-diyl)dipiperazine.

Section 2: Physicochemical and Computed Properties

Understanding the physical and chemical properties of a compound is critical for planning experiments, from selecting an appropriate solvent to predicting its behavior in a reaction. The properties of 1,1'-(Ethane-1,2-diyl)dipiperazine are summarized below.

| Property | Value | Unit | Source |

| Molecular Weight | 198.31 | g/mol | PubChem[2] |

| Exact Mass | 198.18444672 | Da | ECHEMI[5] |

| Melting Point | 97-98 | °C | ECHEMI[5] |

| Boiling Point | 208.5 | °C | ECHEMI[5] |

| Density | 0.9691 | g/cm³ | ECHEMI[5] |

| XLogP3 | -1 | ECHEMI[5] | |

| Hydrogen Bond Donor Count | 2 | ECHEMI[5] | |

| Hydrogen Bond Acceptor Count | 4 | ECHEMI[5] | |

| Rotatable Bond Count | 3 | ECHEMI[5] | |

| Topological Polar Surface Area | 30.5 | Ų | ECHEMI[5] |

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water and alcohols. The presence of two hydrogen bond donors (the N-H protons on each ring) and four acceptors (all four nitrogen atoms) makes this molecule an active participant in hydrogen bonding networks, which governs its solubility and interactions with biological targets.

Section 3: Synthesis and Reaction Principles

The synthesis of 1,1'-(Ethane-1,2-diyl)dipiperazine is typically achieved through a classical nucleophilic substitution pathway. The most direct method involves the reaction of excess piperazine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.

Core Rationale

The causality of this reaction lies in the nucleophilicity of the secondary amine in the piperazine ring. One piperazine molecule acts as a nucleophile, displacing one of the halide atoms on the ethane backbone. This forms an intermediate, N-(2-haloethyl)piperazine. A second molecule of piperazine then displaces the remaining halide to form the final bridged product. The use of excess piperazine is crucial for two reasons:

-

To drive the reaction to completion: By Le Châtelier's principle, a high concentration of the piperazine reactant favors the formation of the product.

-

To act as a base: The reaction generates hydrohalic acid (HCl or HBr) as a byproduct. Excess piperazine neutralizes this acid, preventing the protonation of the reactant piperazine, which would render it non-nucleophilic. An alternative is to use a non-nucleophilic base like triethylamine.

Generalized Experimental Protocol

This protocol is a generalized representation. Researchers should consult specific literature and perform appropriate safety assessments before implementation.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4.0 equivalents) and a suitable solvent (e.g., ethanol or acetonitrile).

-

Reaction: While stirring, slowly add 1,2-dichloroethane (1.0 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: After cooling to room temperature, filter the mixture to remove the piperazine hydrochloride salt. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in water and add a strong base (e.g., 5M NaOH) to deprotonate any remaining salts and increase the pH to >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis Workflow Diagram

Workflow for the synthesis of the target compound.

Section 4: Applications in Research and Development

The true value of 1,1'-(Ethane-1,2-diyl)dipiperazine lies in its bifunctional nature, making it a powerful tool for molecular construction.

Bifunctional Linker and Scaffold

The molecule possesses two secondary amine groups, one at the 4-position of each piperazine ring. These sites are available for further chemical modification, allowing the compound to act as a symmetrical linker.[6] This is highly valuable in several fields:

-

Drug Development: It can be used to create bivalent ligands, where two pharmacophores are tethered together. This can significantly increase binding affinity and selectivity for a target receptor or enzyme through the chelate effect.

-

PROTACs and Molecular Glues: In the development of targeted protein degraders, linkers are essential for connecting a target-binding warhead to an E3 ligase-binding moiety. Symmetrical diamine linkers like this provide a defined length and chemical vector for such applications.

-

Materials Science: It can be used as a monomer or cross-linking agent in polymerization reactions to create polyamides, polyureas, or epoxy resins with specific thermal and mechanical properties.

Application Logic Diagram

Role as a symmetrical bifunctional linker.

Catalyst and Chelating Agent

With four basic nitrogen atoms, the molecule can function as a potent Brønsted base or a multidentate Lewis base (chelating agent).

-

Catalysis: It can be used as a catalyst in reactions that are sensitive to steric hindrance, such as the formation of polyurethanes.[7] Its structure is related to the well-known catalyst TEDA (triethylenediamine), also known as DABCO.[8][9]

-

Coordination Chemistry: It can form stable complexes with various metal ions. This property is useful for creating metal-organic frameworks (MOFs) or for sequestering metal ions from a solution.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1,1'-(Ethane-1,2-diyl)dipiperazine is not widely available, data from structurally analogous compounds, such as 1,2-dipiperidinoethane, can be used to infer its hazard profile.[10][11] Amine compounds of this class are typically corrosive and can cause irritation.

-

Potential Hazards (Inferred):

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and acids, as these are incompatible materials.[11]

Conclusion

Piperazine, 1,1'-(1,2-ethanediyl)bis- is more than a simple dimer; it is a symmetrical, bifunctional platform with significant potential for innovation. Its value as a molecular linker in drug discovery and materials science is particularly noteworthy. By understanding its fundamental properties, synthesis, and handling requirements, researchers can effectively and safely leverage this versatile chemical for advanced applications.

References

-

PubChem. Piperazine, 1,1'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency (EPA). Piperazine, 1,1'-(1,2-ethanediyl)bis- - Substance Details. [Link]

-

Wikipedia. Piperazine. [Link]

-

Cheméo. 1-Piperazineethanol (CAS 103-76-4) - Chemical & Physical Properties. [Link]

-

Wikipedia. DABCO. [Link]

-

Pharmaffiliates. 1,1'-(Oxybis(ethane-2,1-diyl))dipiperazine. [Link]

-

Vesta Chemicals bv. triethylenediamine | CAS: 280-57-9 | AminCat TEDA. [Link]

-

PubChem. 1,1'-(Ethane-1,2-diyl)dianthracene. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Piperazine synthesis. [Link]

-

PubChem. 1,4-Piperazinediethanol. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Ethane-1,2-diol. [Link]

-

PubChem. Dabco. National Center for Biotechnology Information. [Link]

-

Nippon Chemical Texas Inc. 1,1-DIPHENYLETHANE Safety Data Sheet. [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

-

Ataman Kimya. TRIETHYLENEDIAMINE (TEDA) IN BDO. [Link]

-

Royal Society of Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]

-

PubChem. 1,2-Dipiperidinoethane. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2-diphenyl(113C)ethane-1,2-dione. National Center for Biotechnology Information. [Link]

-

Silver Fern Chemical, Inc. What Is Triethylenediamine (TEDA)? [Link]

-

MDPI. 6,6′-{[Ethane-1,2-Diylbis(azaneylylidene)]bis(methaneylylidene)}bis[2-(4-Oxy(2,2,6,6-Tetramethylpiperidin-1-Oxyl)butyloxy)phenolato] Cobalt(II). [Link]

-

Digital Commons@Georgia Southern. A general synthesis of bis-indolylpiperazine-2,5-diones. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine, 1,1'-(1,2-ethanediyl)bis- | C10H22N4 | CID 88087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. tenovapharma.com [tenovapharma.com]

- 7. triethylenediamine | CAS: 280-57-9 | AminCat TEDA [vestachem.com]

- 8. DABCO - Wikipedia [en.wikipedia.org]

- 9. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Solubility and stability of 1,2-Di(1-piperazinyl)ethane

An In-depth Technical Guide to the Solubility and Stability of 1,2-Di(1-piperazinyl)ethane

Executive Summary

1,2-Di(1-piperazinyl)ethane is a diamine compound featuring two piperazine rings linked by an ethane bridge.[1] Its structural characteristics—specifically the presence of four nitrogen atoms capable of protonation—suggest a high degree of aqueous solubility and a potential for pH-dependent properties. While specific experimental data for this molecule is not extensively published, this guide provides a comprehensive framework for its characterization based on established principles of pharmaceutical analysis and data from structurally related piperazine derivatives. We present detailed, field-proven methodologies for determining its solubility profile and assessing its chemical stability under various stress conditions, in alignment with regulatory expectations for drug development.[2][3] The protocols outlined herein are designed as self-validating systems to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Introduction to 1,2-Di(1-piperazinyl)ethane

1,2-Di(1-piperazinyl)ethane (CAS No. 19479-83-5) is a symmetrical molecule with the chemical formula C10H22N4 and a molecular weight of 198.31 g/mol .[1][4] Its structure, consisting of a central ethylene linker connecting the nitrogen atoms of two separate piperazine rings, makes it a potent chelating agent and a versatile building block in medicinal chemistry and materials science. The presence of multiple basic nitrogen atoms suggests that its physicochemical properties, particularly solubility, will be highly dependent on pH.

Understanding the solubility and stability of this compound is a critical first step in its development for any application. Solubility impacts formulation and bioavailability, while stability determines its shelf-life, storage conditions, and degradation profile.[3] This guide provides the theoretical grounding and practical experimental protocols to comprehensively characterize these critical attributes.

Solubility Profiling: A Methodological Approach

The solubility of a compound is a fundamental property that dictates its handling, formulation, and application. Based on the high polarity imparted by the two piperazine moieties, 1,2-Di(1-piperazinyl)ethane is predicted to be freely soluble in aqueous media, a characteristic common to simple piperazine salts. Derivatives such as 2-piperazin-1-ylethanol also exhibit high water solubility due to hydrogen bonding capabilities.[5] The following sections detail robust protocols for quantifying its solubility.

Experimental Protocol for Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility. This protocol is designed to achieve equilibrium and provide a definitive solubility value at a given temperature and pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation: Add an excess amount of 1,2-Di(1-piperazinyl)ethane to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any suspended solid.[6]

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with the appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[6][7]

Experimental Protocol for Organic Solvent Solubility

Evaluating solubility in organic solvents is crucial for applications in synthesis, purification, and the development of non-aqueous formulations.

Methodology:

-

Solvent Selection: Select a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), and dichloromethane).

-

Equilibration: Following the same procedure as the aqueous shake-flask method (Steps 2-4), equilibrate an excess of the compound in each organic solvent.

-

Quantification: Analyze the supernatant to determine the concentration of the dissolved compound. Ensure the analytical method is validated for use with each organic solvent to avoid matrix effects.

Data Presentation for Solubility

Quantitative solubility data should be summarized in a clear and organized manner.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | ~1.2 | 25 | Data |

| Acetate Buffer | 4.5 | 25 | Data |

| Phosphate Buffer | 7.4 | 25 | Data |

| Borate Buffer | 9.0 | 25 | Data |

| Water | ~7.0 | 25 | Data |

| Methanol | N/A | 25 | Data |

| Ethanol | N/A | 25 | Data |

| Acetone | N/A | 25 | Data |

Stability Assessment and Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][8] These studies intentionally stress the compound under more aggressive conditions than those used for long-term stability testing.[2] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[9]

Overall Workflow for Characterization

The process of characterizing solubility and stability follows a logical sequence, from initial property assessment to detailed degradation profiling.

Caption: Decision Workflow for a Forced Degradation Experiment.

Table for Stability Data Summary:

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Products (% Peak Area) | Mass Balance (%) |

| 0.1 N HCl, 80°C | 24 | Data | RRT 0.85 (Data%), RRT 1.15 (Data%) | Data |

| 0.1 N NaOH, 80°C | 24 | Data | RRT 0.90 (Data%) | Data |

| 3% H₂O₂, RT | 6 | Data | RRT 1.30 (Data%) | Data |

| Solid, 105°C | 48 | Data | Data | Data |

| Photolytic (ICH Q1B) | N/A | Data | Data | Data |

Predicted Degradation Pathways

While specific pathways for 1,2-Di(1-piperazinyl)ethane must be determined experimentally, data from piperazine and its analogs suggest potential vulnerabilities:

-

Oxidation: The nitrogen atoms are susceptible to oxidation, potentially forming N-oxides.

-

Thermal Degradation: At very high temperatures, piperazine can undergo ring-opening reactions. [10][11]The presence of an ethylene bridge may offer unique pathways compared to simple piperazine.

-

Nitrosamine Formation: Like other secondary amines, piperazine derivatives can react with nitrosating agents (e.g., NOx) to form N-nitrosamines, which are potent impurities. [12]

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive characterization of the solubility and stability of 1,2-Di(1-piperazinyl)ethane. By employing the detailed protocols for solubility determination and forced degradation, researchers can generate the critical data needed to advance its development. The emphasis on establishing a validated, stability-indicating analytical method is paramount for ensuring the integrity of the results. The insights gained from these studies will directly inform formulation development, define appropriate storage and handling conditions, and satisfy regulatory requirements for product safety and efficacy.

References

- Vertex AI Search. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.

- Vertex AI Search. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Vertex AI Search. (n.d.). Forced Degradation Studies for Biopharmaceuticals - BioPharm International.

- Vertex AI Search. (2022, November 30). Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

- Vertex AI Search. (2014, May 31). Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.

- Vertex AI Search. (2023, June 14). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process.

- Vertex AI Search. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture - University of Texas at Austin.

- Vertex AI Search. (2025, October 30). Thermal degradation of piperazine and its structural analogs - ResearchGate.

- Vertex AI Search. (n.d.). Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples - Benchchem.

- Vertex AI Search. (n.d.). Analytical Methods - RSC Publishing.

- Vertex AI Search. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.

- Vertex AI Search. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis- | C10H22N4 | CID - PubChem.

- Vertex AI Search. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.

- Vertex AI Search. (n.d.). 2-Piperazinylethanol | Solubility of Things.

- Vertex AI Search. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.

- Vertex AI Search. (n.d.). 1,2-Di-(piperazin-1-yl)-ethane - Optional[MS (GC)] - Spectrum - SpectraBase.

- Vertex AI Search. (2020, January 6). What is 4-(2-Hydroxyethyl)piperazine-1-ethane-sulfonic acid( HEPES)? - ChemicalBook.

Sources

- 1. Piperazine, 1,1'-(1,2-ethanediyl)bis- | C10H22N4 | CID 88087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. biomedres.us [biomedres.us]

- 4. spectrabase.com [spectrabase.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pharmtech.com [pharmtech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Introduction: The Structural Significance of the Piperazine Moiety in Drug Development

An In-Depth Technical Guide to the Crystal Structure Analysis of N,N'-Disubstituted Piperazines A Case Study of 1,4-Dibenzylpiperazine for Researchers, Scientists, and Drug Development Professionals